molecular formula C19H19N5O5S2 B2863284 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-sulfamoylphenyl)benzamide CAS No. 476275-44-2

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-sulfamoylphenyl)benzamide

Cat. No. B2863284
CAS RN: 476275-44-2
M. Wt: 461.51
InChI Key: VMBKKHQLPHYJJH-UHFFFAOYSA-N
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Description

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-sulfamoylphenyl)benzamide, also known as BCS-1, is a chemical compound with potential applications in scientific research. BCS-1 belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BCS-1 has shown promise in various research fields due to its unique chemical structure and properties.

Scientific Research Applications

Enzyme Inhibition and Biological Applications

Sulfonamide compounds, such as benzamide-4-sulfonamides, have been identified as potent inhibitors of human carbonic anhydrase (CA) isoforms, including CA I, II, VII, and IX. These enzymes are involved in many physiological processes, such as respiration and the regulation of pH in tissues. The inhibition of these enzymes by sulfonamides can be leveraged for therapeutic purposes, such as treating glaucoma, epilepsy, and altitude sickness. For instance, benzamide-4-sulfonamides exhibited inhibition in the low nanomolar or subnanomolar ranges for CA II, VII, and IX, making them promising candidates for drug development (Abdoli et al., 2018).

Materials Science and Polymer Applications

In the realm of materials science, sulfonamide compounds have been utilized to synthesize novel polymers with specific desired properties. For example, novel sulfonated thin-film composite nanofiltration membranes have been developed for the treatment of dye solutions, demonstrating improved water flux due to enhanced surface hydrophilicity provided by sulfonated aromatic diamine monomers (Liu et al., 2012). Furthermore, aromatic polyamides containing S-triazine rings in the main chain, synthesized through reactions involving sulfonamide compounds, displayed remarkable solubility in polar solvents and thermal stability, illustrating the potential of sulfonamides in creating advanced materials for high-performance applications (Sagar et al., 1997).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S2/c20-11-1-13-24(14-2-12-21)31(28,29)18-7-3-15(4-8-18)19(25)23-16-5-9-17(10-6-16)30(22,26)27/h3-10H,1-2,13-14H2,(H,23,25)(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBKKHQLPHYJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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